Cas no 63843-39-0 (3-(p-Tolyloxy)piperidine)

3-(p-Tolyloxy)piperidine is a piperidine derivative featuring a p-tolyloxy substituent, which enhances its utility as an intermediate in organic synthesis and pharmaceutical research. The compound's structural motif, combining an aromatic ether linkage with a piperidine ring, offers versatility in the development of bioactive molecules, particularly in CNS-targeting agents. Its well-defined chemical properties and stability under standard conditions make it suitable for further functionalization, such as N-alkylation or ring modifications. The presence of the p-tolyl group may influence lipophilicity, potentially improving membrane permeability in drug design applications. This compound is typically supplied with high purity, ensuring reliability in research and industrial processes.
3-(p-Tolyloxy)piperidine structure
3-(p-Tolyloxy)piperidine structure
Product name:3-(p-Tolyloxy)piperidine
CAS No:63843-39-0
MF:C12H17NO
Molecular Weight:191.26948
MDL:MFCD08061070
CID:90246
PubChem ID:21428718

3-(p-Tolyloxy)piperidine 化学的及び物理的性質

名前と識別子

    • 3-(p-Tolyloxy)piperidine
    • 3-(4-Methylphenoxy)piperidine
    • PIPERIDINE,3-(4-METHYLPHENOXY)-
    • (R,S)-3-(p-tolyloxy)piperidine
    • 3-(4-Methylphenoxy)-piperidine HCl
    • 3-(P-TolYl-Oxy)Piperidine
    • DTXSID40613693
    • 63843-39-0
    • 3-p-Tolyloxypiperidine
    • SB41314
    • CS-0281394
    • XLKBIUMAMUGELV-UHFFFAOYSA-N
    • SCHEMBL3158901
    • 3-(p-Tolyloxy)piperidine, AldrichCPR
    • FT-0749846
    • EN300-363434
    • MFCD08061070
    • V10099
    • AKOS009460921
    • DB-013871
    • MDL: MFCD08061070
    • インチ: InChI=1S/C12H17NO/c1-10-4-6-11(7-5-10)14-12-3-2-8-13-9-12/h4-7,12-13H,2-3,8-9H2,1H3
    • InChIKey: XLKBIUMAMUGELV-UHFFFAOYSA-N
    • SMILES: CC1=CC=C(C=C1)OC2CCCNC2

計算された属性

  • 精确分子量: 191.13100
  • 同位素质量: 191.131
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 164
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • 互变异构体数量: 何もない
  • XLogP3: 2.4
  • トポロジー分子極性表面積: 21.3A^2
  • Surface Charge: 0

じっけんとくせい

  • Color/Form:
  • 密度みつど: 1.016
  • Boiling Point: 299.8°C at 760 mmHg
  • フラッシュポイント: 120.9°C
  • Refractive Index: 1.523
  • PSA: 21.26000
  • LogP: 2.45460
  • Solubility:

3-(p-Tolyloxy)piperidine Security Information

3-(p-Tolyloxy)piperidine 税関データ

  • 税関コード:2933399090
  • 税関データ:

    中国税関番号:

    2933399090

    概要:

    2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

3-(p-Tolyloxy)piperidine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
abcr
AB176952-1 g
3-p-Tolyloxypiperidine
63843-39-0
1g
€204.90 2023-05-07
Enamine
EN300-363434-0.05g
3-(4-methylphenoxy)piperidine
63843-39-0
0.05g
$624.0 2023-03-02
Apollo Scientific
OR452206-500mg
3-(4-Methylphenoxy)-piperidine hydrochloride
63843-39-0 97%
500mg
£240.00 2025-02-20
Apollo Scientific
OR452206-1g
3-(4-Methylphenoxy)-piperidine hydrochloride
63843-39-0 97%
1g
£391.00 2025-02-20
Enamine
EN300-363434-10.0g
3-(4-methylphenoxy)piperidine
63843-39-0
10.0g
$3191.0 2023-03-02
Alichem
A129007237-5g
3-(p-Tolyloxy)piperidine
63843-39-0 95%
5g
$797.88 2023-09-01
Enamine
EN300-363434-1.0g
3-(4-methylphenoxy)piperidine
63843-39-0
1g
$0.0 2023-06-07
Enamine
EN300-363434-0.5g
3-(4-methylphenoxy)piperidine
63843-39-0
0.5g
$713.0 2023-03-02
A2B Chem LLC
AB63457-1g
3-(p-Tolyloxy)piperidine
63843-39-0 97%
1g
$260.00 2023-12-30
A2B Chem LLC
AB63457-500mg
3-(p-Tolyloxy)piperidine
63843-39-0 97%
500mg
$160.00 2023-12-30

3-(p-Tolyloxy)piperidine 関連文献

3-(p-Tolyloxy)piperidineに関する追加情報

3-(p-Tolyloxy)piperidine: A Comprehensive Overview

3-(p-Tolyloxy)piperidine (CAS No. 63843-39-0) is a versatile organic compound with significant applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is characterized by its unique structure, which combines a piperidine ring with a p-tolyl group via an ether linkage. The p-tolyl group adds steric bulk and electronic effects, while the piperidine ring contributes to the compound's flexibility and reactivity. These features make 3-(p-Tolyloxy)piperidine a valuable building block in organic synthesis.

Recent advancements in synthetic chemistry have highlighted the potential of 3-(p-Tolyloxy)piperidine as a key intermediate in the development of bioactive molecules. For instance, studies have demonstrated its role in the synthesis of novel kinase inhibitors, which hold promise for treating various cancers. The compound's ability to form stable ether linkages and its compatibility with diverse functional groups make it an ideal candidate for medicinal chemistry applications.

The synthesis of 3-(p-Tolyloxy)piperidine typically involves nucleophilic substitution reactions, where the p-tolyl ether group is introduced onto the piperidine ring. This reaction is often facilitated by using alkylating agents such as p-tolyl bromide or p-tolyl chloride in the presence of a base like potassium tert-butoxide. The reaction conditions are optimized to ensure high yields and selectivity, making this compound accessible for large-scale production.

In addition to its role in drug discovery, 3-(p-Tolyloxy)piperidine has found applications in polymer chemistry. Researchers have explored its use as a monomer for synthesizing advanced polymers with tailored properties, such as improved thermal stability and mechanical strength. These polymers are being investigated for use in high-performance materials, including those used in aerospace and electronics industries.

Recent studies have also focused on the environmental impact of 3-(p-Tolyloxy)piperidine and its derivatives. Efforts are being made to develop eco-friendly synthesis routes and recycling strategies to minimize waste and reduce the carbon footprint associated with its production. These initiatives align with global sustainability goals and highlight the importance of responsible chemical manufacturing.

The versatility of 3-(p-Tolyloxy)piperidine is further exemplified by its use in asymmetric synthesis. By employing chiral catalysts, chemists can selectively produce enantiomerically enriched compounds, which are crucial for developing chiral pharmaceuticals. This approach has opened new avenues for exploring stereochemistry in complex molecule synthesis.

Furthermore, computational chemistry tools have been employed to study the electronic properties and reactivity of 3-(p-Tolyloxy)piperidine at the molecular level. These studies provide insights into its interaction with biological targets and guide the design of more potent drug candidates. Such interdisciplinary approaches underscore the importance of integrating experimental and computational methods in modern chemical research.

In conclusion, 3-(p-Tolyloxy)piperidine (CAS No. 63843-39-0) is a multifaceted compound with wide-ranging applications across various industries. Its unique structure, coupled with recent advancements in synthetic and computational chemistry, positions it as a key player in the development of innovative solutions to address global challenges in health, materials science, and sustainability.

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